N-tert-butyl-1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-5-12-7-6-8-14-15(12)19-17(23-14)21-10-9-13(11-21)16(22)20-18(2,3)4/h6-8,13H,5,9-11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCPORPOONVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been found to possess various biological activities.
Mode of Action
Benzothiazole derivatives have been reported to interact with various targets, leading to a range of biological effects.
Biological Activity
N-tert-butyl-1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C17H23N3OS
- Molecular Weight: 325.45 g/mol
The compound features a pyrrolidine ring, a tert-butyl group, and a benzothiazole moiety, which are known to influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains. A study on related compounds reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar properties .
| Compound | Target Organism | Activity |
|---|---|---|
| Benzothiazole Derivative | E. coli | Effective |
| Benzothiazole Derivative | S. aureus | Effective |
Antitumor Activity
The benzothiazole scaffold is linked to various anticancer activities. Research has highlighted that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds exhibiting similar structural motifs have demonstrated IC50 values in the micromolar range against human breast cancer cell lines (e.g., MCF-7) and leukemia cells . This suggests potential for this compound in cancer therapy.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which play crucial roles in DNA repair and cell survival.
- Induction of Apoptosis: Evidence from related studies indicates that benzothiazole derivatives can trigger apoptotic pathways in cancer cells through caspase activation .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives:
- Antibacterial Screening: A study synthesized various benzothiazole derivatives and evaluated their antibacterial activity against clinical isolates. The results indicated that certain derivatives exhibited significant inhibition, comparable to standard antibiotics .
- Anticancer Evaluation: In vitro studies on related compounds highlighted their ability to induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase cleavage .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazole derivatives, which are frequently explored for their bioactivity. Below is a detailed comparison with analogs described in recent patent literature and structural databases.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity :
- The target compound lacks the carboxylic acid group present in Examples 1 and 24, which may reduce polarity and alter pharmacokinetic properties (e.g., membrane permeability).
- The tert-butyl group in the target compound could enhance metabolic stability compared to the adamantyl group in Example 24, which is bulkier and may affect solubility .
Bioactivity Trends :
- Example 1’s thiazole-carboxylic acid moiety correlates with potent kinase inhibition, suggesting that acidic groups enhance target binding in enzymatic pockets. The absence of this group in the target compound implies a different mechanism or target profile.
- Example 24’s pyridopyridazine core and adamantyl substituent are linked to antiviral activity, highlighting the role of rigid polycyclic systems in disrupting viral replication machinery .
Synthetic Accessibility :
- The pyrrolidine scaffold in the target compound is simpler to synthesize than the pyridopyridazine system in Example 24, which requires multi-step heterocyclic annulation. This may favor the target compound for scalable production .
Research Findings and Limitations
- Structural Characterization: The use of SHELX software () for crystallographic refinement is common in small-molecule studies.
Notes
- Data Gaps : The absence of explicit biochemical data for the target compound necessitates caution in extrapolating results from analogs.
- Patent Scope : The compounds in are part of a broader claim for therapeutic applications (e.g., kinase inhibitors, antivirals), but specific indications for the target molecule remain undefined.
Preparation Methods
Multi-Step Condensation and Cyclization
The foundational approach for constructing the benzothiazole core involves condensation of 2-aminothiophenol derivatives with carboxylic acid precursors. A modified protocol derived from Luo et al. utilizes 4-ethyl-2-aminothiophenol and pyrrolidine-3-carboxylic acid tert-butyl ester. The reaction proceeds in acetic acid under reflux (120°C, 8 hours), achieving cyclization via dehydration. The tert-butyl group is introduced through a nucleophilic substitution reaction between the pyrrolidine intermediate and tert-butyl bromide in the presence of potassium carbonate (DMF, 60°C, 12 hours) .
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Acetic acid, reflux | 68% |
| Alkylation | tert-Butyl bromide, K₂CO₃, DMF | 72% |
This method prioritizes regioselectivity, with the ethyl group at the 4-position of the benzothiazole stabilized by electron-donating effects during cyclization .
Hydrogenation of Pyrazine Intermediates
A patent-derived route involves hydrogenating a pyrazine precursor to form the pyrrolidine ring. Starting with N-tert-butyl-2-pyrazinecarboxamide, catalytic hydrogenation (Raney nickel, 50–150°C, 5.1×10³ kPa H₂) reduces the pyrazine to pyrrolidine. The 4-ethyl-benzothiazole moiety is subsequently introduced via Suzuki-Miyaura coupling using a palladium catalyst and 4-ethylbenzothiazol-2-ylboronic acid.
Optimized Conditions:
This method benefits from industrial scalability but requires high-pressure equipment, limiting accessibility for small-scale laboratories.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step. A protocol adapted from Dar et al. combines 4-ethyl-2-aminothiophenol and tert-butyl pyrrolidine-3-carboxylate in a sealed vessel irradiated at 150 W for 15 minutes. The rapid heating minimizes side reactions, yielding the benzothiazole-pyrrolidine hybrid in 78% isolated yield.
Advantages:
Grinding Techniques with Natural Catalysts
Solid-state mechanochemical methods eliminate solvents, enhancing sustainability. Coelho et al. report grinding 4-ethyl-2-aminothiophenol with pyrrolidine-3-carboxylic acid tert-butyl ester using lemon juice as a Brønsted acid catalyst (30 minutes, mortar-and-pestle). The crude product is purified via recrystallization (ethanol/water), achieving 70% yield.
Environmental Metrics:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost | Scalability | Green Metrics |
|---|---|---|---|---|---|
| Condensation/Cyclization | 68 | 20 h | Moderate | Industrial | Low |
| Hydrogenation | 65 | 18 h | High | Industrial | Moderate |
| Microwave | 78 | 0.25 h | Low | Lab-scale | High |
| Grinding | 70 | 0.5 h | Very Low | Lab-scale | Very High |
Microwave and grinding techniques outperform traditional methods in efficiency and sustainability, though industrial adoption remains limited by equipment requirements .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
